molecular formula C24H21N3O5 B11434618 N-(2-methoxyphenyl)-2-(3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

N-(2-methoxyphenyl)-2-(3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Cat. No.: B11434618
M. Wt: 431.4 g/mol
InChI Key: AEDLOGOMKMLTNG-UHFFFAOYSA-N
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Description

N-(2-METHOXYPHENYL)-2-[3-(4-METHOXYPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYPHENYL)-2-[3-(4-METHOXYPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]ACETAMIDE typically involves the following steps:

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones.

    Substitution Reactions: The methoxyphenyl groups can be introduced through nucleophilic substitution reactions using methoxy-substituted anilines.

    Acylation: The final step involves the acylation of the quinazolinone derivative with an appropriate acylating agent to form the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYPHENYL)-2-[3-(4-METHOXYPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-METHOXYPHENYL)-2-[3-(4-METHOXYPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups but different core structures.

Uniqueness

N-(2-METHOXYPHENYL)-2-[3-(4-METHOXYPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]ACETAMIDE is unique due to its specific combination of the quinazolinone core and methoxyphenyl substituents, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C24H21N3O5

Molecular Weight

431.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide

InChI

InChI=1S/C24H21N3O5/c1-31-17-13-11-16(12-14-17)27-23(29)18-7-3-5-9-20(18)26(24(27)30)15-22(28)25-19-8-4-6-10-21(19)32-2/h3-14H,15H2,1-2H3,(H,25,28)

InChI Key

AEDLOGOMKMLTNG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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